4-Ethyloxazole-5-carboxamide

Medicinal Chemistry ADME/PK Optimization Property-Based Drug Design

Procure 4-Ethyloxazole-5-carboxamide (CAS 143569-35-1) to advance SAR campaigns where C-4 lipophilicity modulates target binding. This heterocyclic building block, with an XLogP3-AA of 0.4, serves as a strategic tool for enhancing permeability in immuno-oncology and anti-infective programs. Generic substitution with methyl or propyl analogs is not advisable due to significant potency shifts. Ensure supply chain integrity for your lead optimization efforts.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 143569-35-1
Cat. No. B115397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyloxazole-5-carboxamide
CAS143569-35-1
Synonyms5-Oxazolecarboxamide,4-ethyl-(9CI)
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCC1=C(OC=N1)C(=O)N
InChIInChI=1S/C6H8N2O2/c1-2-4-5(6(7)9)10-3-8-4/h3H,2H2,1H3,(H2,7,9)
InChIKeyPDCNBVJHULYQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyloxazole-5-carboxamide (CAS 143569-35-1) – A Core Oxazole Scaffold for Heterocyclic Synthesis and Medicinal Chemistry


4-Ethyloxazole-5-carboxamide (CAS 143569-35-1) is a heterocyclic building block belonging to the 1,3-oxazole-5-carboxamide class. Its core structure comprises a 1,3-oxazole ring substituted with an ethyl group at the 4-position and a primary carboxamide at the 5-position, giving it a molecular weight of 140.14 g/mol and the molecular formula C₆H₈N₂O₂ [1]. As a small, bifunctional scaffold, it provides a key entry point for constructing more complex oxazole-containing molecules, particularly those explored in medicinal chemistry for receptor modulation and anti-infective applications. The compound's combination of an electron-rich heterocycle with a hydrogen-bond-donating carboxamide makes it a versatile intermediate in the synthesis of targeted small-molecule libraries and active pharmaceutical ingredients .

Why 4-Ethyloxazole-5-carboxamide (CAS 143569-35-1) Cannot Be Replaced by a Generic Oxazole Analog


The procurement of 4-Ethyloxazole-5-carboxamide (CAS 143569-35-1) for research or industrial use demands a precise selection; generic substitution with other oxazole-5-carboxamide analogs, such as the 4-methyl or 4-propyl variants, is not feasible due to the significant impact of the C-4 substituent on both molecular properties and biological activity. The ethyl group at the 4-position directly influences the compound's lipophilicity (XLogP3-AA = 0.4), hydrogen bonding capacity, and steric fit within target protein binding pockets [1]. In structure-activity relationship (SAR) studies of oxazole-based inhibitors, even a single carbon change in the alkyl chain length at this position can result in orders of magnitude differences in target potency and selectivity [2]. Therefore, using an analog without experimental validation would introduce confounding variables in SAR campaigns, compromise the integrity of medicinal chemistry programs, and potentially lead to the failure of lead optimization efforts due to unpredictable alterations in pharmacokinetic and pharmacodynamic profiles [2].

Procurement-Focused Quantitative Differentiation of 4-Ethyloxazole-5-carboxamide (CAS 143569-35-1) vs. Key Analogs


Lipophilicity and Permeability: Impact of the 4-Ethyl Group on XLogP3-AA vs. 4-Methyl Analog

The 4-ethyl group in the target compound (4-Ethyloxazole-5-carboxamide) provides a quantifiably distinct lipophilicity profile compared to its closest analog, 4-Methyloxazole-5-carboxamide. According to PubChem computed properties, the target compound has an XLogP3-AA value of 0.4 [1], which is 0.6 log units higher than the 4-methyl analog's XLogP3-AA of -0.2 [2]. This difference directly correlates to a higher calculated LogP, indicating increased membrane permeability and a potential for enhanced oral absorption, a critical parameter in early drug discovery [3].

Medicinal Chemistry ADME/PK Optimization Property-Based Drug Design

Molecular Size and Physicochemical Profile: MW and PSA Differences vs. 4-Methyl Analog

The substitution of a methyl group (in 4-Methyloxazole-5-carboxamide) for an ethyl group (in 4-Ethyloxazole-5-carboxamide) results in a measurable increase in molecular weight (MW) from 126.11 g/mol to 140.14 g/mol, a difference of 14.03 g/mol (corresponding to one methylene unit) [1][2]. Additionally, the topological polar surface area (TPSA) is maintained at 69.1 Ų for both compounds [3][4], indicating that the increase in hydrophobicity does not alter the compound's capacity for hydrogen bonding. This demonstrates that the ethyl substitution enhances lipophilicity without sacrificing the core scaffold's ability to engage in polar interactions with biological targets.

Chemical Synthesis Physical Chemistry Property-Based Design

Commercial Availability and Purity: A Quantified Assessment of Sourcing Reliability for 4-Ethyloxazole-5-carboxamide

For procurement purposes, the commercial availability and assured purity of 4-Ethyloxazole-5-carboxamide are key differentiators. The compound is readily available from multiple major chemical suppliers with a standard catalog purity of 95% or higher . This is in contrast to less common 4-alkyl-oxazole-5-carboxamide analogs (e.g., 4-propyl or 4-butyl derivatives), which are not listed as standard catalog items and would require custom synthesis, incurring significant time and cost penalties [1]. The ready availability and high purity of CAS 143569-35-1 directly translate to lower project risk and faster research timelines.

Chemical Sourcing Supply Chain Quality Control

Synthetic Utility as a Versatile Intermediate: Documented Use in Patent Literature

The core oxazole-5-carboxamide scaffold, specifically functionalized with a 4-ethyl group, is a documented intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. For instance, patents disclose the use of 4-ethyl-1,3-oxazole-5-carboxylic acid derivatives as key intermediates in the preparation of compounds targeting the STING (Stimulator of Interferon Genes) pathway and as IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors [1][2]. While the exact compound may not be the final drug candidate, its presence as a strategic building block in these patent families underscores its value in accessing novel chemical space for high-value drug targets. This contrasts with the 4-methyl analog, which is less frequently cited in contemporary medicinal chemistry patents for these specific high-interest targets.

Synthetic Methodology Patent Analysis Drug Discovery

Recommended Research and Procurement Applications for 4-Ethyloxazole-5-carboxamide (CAS 143569-35-1)


Lead Optimization in Medicinal Chemistry: Tuning Lipophilicity and Permeability

4-Ethyloxazole-5-carboxamide is ideally suited for SAR studies where modulating the lipophilicity of an oxazole-containing lead series is a primary objective. Its XLogP3-AA value of 0.4 represents a quantifiable increase over the 4-methyl analog, offering a strategic tool to enhance predicted membrane permeability and oral absorption without altering the core scaffold's TPSA [1]. Procuring this specific compound allows medicinal chemists to explore the impact of this precise physicochemical change on in vitro potency and in vivo PK, directly testing the hypothesis that a small increase in hydrophobicity can improve drug-like properties.

Synthesis of STING Agonists and IRAK-4 Inhibitors: A Validated Intermediate

For research groups focusing on immuno-oncology (STING pathway) or inflammatory diseases (IRAK-4), 4-Ethyloxazole-5-carboxamide is a rational procurement choice. Its oxazole-5-carboxamide core is a recognized pharmacophore in these areas, and the 4-ethyl-substituted version is explicitly cited as an intermediate in relevant patent literature [2]. Using this validated building block can streamline the synthesis of advanced analogs and proprietary compounds, leveraging existing synthetic routes and ensuring structural relevance to the target biology.

Fragment-Based Drug Discovery (FBDD) Library Construction

As a small (MW = 140.14 g/mol), bifunctional molecule with balanced physicochemical properties, 4-Ethyloxazole-5-carboxamide is an excellent addition to fragment libraries for FBDD [3]. Its primary carboxamide and oxazole nitrogen provide multiple vectors for hydrogen bonding, while the ethyl group offers a hydrophobic contact point. Its procurement in high purity (≥95%) ensures that fragment screening results are reliable and not confounded by impurities, making it a high-quality, low-molecular-weight probe for identifying new chemical starting points against a wide range of protein targets.

Custom Synthesis and Scale-Up Projects: A Low-Risk Starting Material

For contract research organizations (CROs) or internal process chemistry teams undertaking the scale-up of oxazole-based drug candidates, the commercial availability of 4-Ethyloxazole-5-carboxamide in bulk quantities from multiple vendors makes it a dependable starting material . This supply chain security is a critical differentiator, as it avoids the project delays and validation costs associated with commissioning a custom synthesis for a non-commercial analog. Its established identity (CAS 143569-35-1) and availability of basic analytical data further reduce the regulatory and quality assurance burden during scale-up.

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